molecular formula C23H22N2O3S B2451303 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one CAS No. 315237-43-5

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one

Cat. No. B2451303
CAS RN: 315237-43-5
M. Wt: 406.5
InChI Key: XNKWANOGEXWNFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been evaluated for their anti-inflammatory activity .


Physical And Chemical Properties Analysis

The compound belongs to the class of organic compounds known as thiazoles, which are characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Applications

Coumarin and thiazole derivatives, which are structurally similar to 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one, have demonstrated significant antimicrobial activity. They have been incorporated into polymers and polymer composites to impart antimicrobial properties. For example, a coumarin-thiazole derivative was physically incorporated into a polyurethane varnish and exhibited strong antimicrobial effects against various microorganisms. This suggests potential applications in antimicrobial coatings and medical devices (El‐Wahab et al., 2014).

Synthesis and Characterization

Novel synthesis methods have been developed for compounds structurally related to 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one. For example, a catalyst-free, environmentally friendly protocol was established for the synthesis of (benzo[d]imidazo[2,1-b]thiazol-3-yl)-2H-chromen-2-one derivatives, highlighting the potential for green chemistry in the production of such compounds (Balwe et al., 2017). Additionally, one-pot multicomponent reactions have been used for the synthesis of related compounds, indicating versatile and efficient synthetic routes (Velpula et al., 2015).

Biological and Pharmacological Studies

Several compounds closely related to 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one have been synthesized and tested for various biological activities. For instance, a series of derivatives were synthesized and evaluated for their anti-microbial activity and cytotoxicity, showing promising results against bacterial strains and cancer cell lines (Shankar et al., 2017). Similarly, Schiff's base and azetidinone derivatives of related compounds were synthesized and showed potential as antimicrobial agents (Seetharamareddy et al., 2010).

properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-19-10-9-15-13-16(22-24-18-7-3-4-8-20(18)29-22)23(27)28-21(15)17(19)14-25-11-5-1-2-6-12-25/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKWANOGEXWNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one

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